Galanin (1-16) is a biologically active peptide derived from the larger galanin molecule, specifically representing its N-terminal fragment. This peptide plays a significant role in various physiological processes, particularly in the central nervous system where it acts as an agonist at galanin receptors. Its ability to influence neurotransmitter release, particularly acetylcholine, highlights its potential implications in neuropharmacology and therapeutic applications.
Galanin (1-16) is classified as a neuropeptide and belongs to the family of galanin peptides. It interacts primarily with three types of galanin receptors: GalR1, GalR2, and GalR3. The N-terminal portion of galanin is crucial for its receptor interactions, retaining high affinity similar to that of the full-length peptide .
The synthesis of Galanin (1-16) typically employs solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides in a controlled manner. This method allows for sequential addition of protected amino acids to a solid support, facilitating the formation of peptide bonds while minimizing side reactions .
In SPPS, the amino acids are activated and coupled on a resin support. For Galanin (1-16), the process involves:
Galanin (1-16) adopts a specific conformation that is essential for its biological activity. In membrane-mimicking environments, it exhibits a horseshoe-like shape, characterized by an α-helical structure at the N-terminus followed by a β-bend around proline at position 13. The C-terminal region has a less defined structure, which may contribute to its receptor binding dynamics .
The molecular formula of Galanin (1-16) is C₇₉H₁₀₈N₁₈O₁₉S, with a molecular weight of approximately 1816. The peptide consists of 16 amino acids, with key residues such as tryptophan at position 2 playing critical roles in receptor interaction.
Galanin (1-16) participates in several biochemical reactions primarily related to neurotransmission. It acts on galanin receptors, triggering intracellular signaling pathways that affect neurotransmitter release.
Upon binding to its receptors, Galanin (1-16) activates G-proteins that lead to:
The mechanism by which Galanin (1-16) exerts its effects involves specific receptor interactions that modulate cellular signaling pathways.
Upon administration, Galanin (1-16) has been shown to inhibit the release of acetylcholine in response to muscarinic agonists in vivo. This inhibition occurs through its action on galanin receptors located in regions such as the ventral hippocampus . The interaction with these receptors leads to downstream effects including modulation of phosphoinositide turnover and calcium signaling.
Galanin (1-16) is typically found as a white or off-white powder when synthesized. Its solubility profile allows it to be dissolved in aqueous solutions at physiological pH levels.
Galanin (1-16) exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations. Its activity is highly dependent on structural integrity; modifications at critical residues can significantly alter its receptor affinity and biological function.
Galanin (1-16) has several scientific applications:
Research continues to explore the full therapeutic potential of Galanin (1-16), particularly in neurological disorders where modulation of neurotransmitter systems may offer new treatment avenues .
Galanin (1-16) exhibits context-dependent structural plasticity that underpins its receptor recognition. In aqueous solutions, it adopts a largely disordered conformation, but membrane-mimetic environments (e.g., SDS micelles or lipid bilayers) induce significant α-helical structure spanning residues 4–11, followed by a β-bend at Pro¹³. This structural transition, validated by circular dichroism spectroscopy and ¹H-NMR studies, positions key pharmacophores (Trp², Tyr⁹) for productive receptor engagement [1] [6]. Molecular dynamics simulations reveal that the N-terminal helix is stabilized by hydrophobic interactions involving Trp², Leu⁴, and Tyr⁹, while Gly¹² confers flexibility essential for accommodating receptor-specific binding pockets. The transient helicity allows galanin (1-16) to function as a conformational switch, sampling multiple states before stabilizing the active pose upon receptor contact [6] [7].
Table 1: Conformational Properties of Galanin (1-16)
Environment | Dominant Secondary Structure | Key Stabilizing Forces | Experimental Methods |
---|---|---|---|
Aqueous solution | Disordered coil | Solvent hydrogen bonding | CD spectroscopy, NMR |
Membrane mimetics | α-helix (residues 4-11), β-bend (Pro¹³) | Hydrophobic packing, helix dipoles | 2D-NOESY, CD, MD simulations |
Receptor-bound state | Extended helix (residues 1-13) | Receptor contacts (e.g., ECL2/ECL3) | Cryo-EM, mutagenesis |
High-resolution cryo-EM structures (2.6–3.3 Å) of GALR1 and GALR2 bound to galanin (1-16) reveal a unique "shallow binding" topology distinct from other neuropeptide-GPCR complexes. Galanin (1-16) lies parallel to the membrane plane within the extracellular vestibule, anchored by:
Notably, the peptide does not penetrate deeply into the transmembrane core, avoiding direct contact with the conserved toggle switch residue Trp⁶·⁴⁸. This binding geometry positions galanin (1-16) as an allosteric-like agonist, inducing outward movements of TM5/TM6 to facilitate G protein coupling. The GALR1-Gal(1-16)-Gᵢ complex shows a 12° tilt in TM6 versus GALR2-Gal(1-16)-Gq, explaining subtype-specific G protein recruitment [1] [5].
Table 2: Cryo-EM-Determined Features of Galanin (1-16)-Receptor Complexes
Feature | GALR1-Gᵢ Complex | GALR2-Gq Complex | Functional Implication |
---|---|---|---|
Resolution | 2.7 Å | 2.6–3.11 Å | - |
Galanin (1-16) density | Residues 1–16 resolved | Residues 1–13 resolved | C-terminus flexibility |
Key receptor contacts | Phe²⁸²⁷·³² (TM7), Ser²⁸¹⁷·³¹ (TM7) | Leu²⁶⁶ᴱᶜᴸ³, His¹⁷⁶ᴱᶜᴸ², His¹⁰²³·²⁹ | Subtype-specific anchoring |
TM6 displacement | 8 Å outward shift | 11 Å outward shift | Gᵢ vs. Gq coupling selectivity |
The N-terminal triad Gly¹-Trp²-Tyr⁹ constitutes a functional hotspot governing galanin (1-16)’s receptor selectivity and signaling efficacy:
Despite sharing receptor targets, galanin (1-16), full-length galanin (1-30), and spexin exhibit distinct binding topographies:
Table 3: Ligand Binding Mode Comparison
Ligand | Receptor Engagement | Key Pharmacophores | Affinity (Kd, nM) |
---|---|---|---|
Galanin (1-16) | Extracellular vestibule (residues 1-13) | Gly¹, Trp², Tyr⁹, Leu¹⁰, Pro¹³ | GALR1: 0.3–0.9; GALR2: 1.2–2.3 |
Full-length galanin | Vestibule + ECL1 contacts (residues 17–30) | Trp², Tyr⁹, C-terminal amide | GALR1: 0.1; GALR2: 0.2 |
Spexin | Deeper ECL2 penetration | N-terminal Asn¹, C-terminal Pro¹³ | GALR2: 1.6; GALR3: 7.4 |
Zinc (Zn²⁺) acts as a potent negative allosteric modulator of galanin (1-16)-GALR1 signaling in hippocampal and amygdala circuits. Cryo-EM structures reveal a high-affinity Zn²⁺ binding site (Kd ~100 nM) at GALR1’s extracellular face, coordinated by His²⁶⁷ᴱᶜᴸ³, His¹⁰⁸³·³⁵, and Glu²⁷¹⁷·³². Zn²⁺ binding stabilizes an inactive receptor conformation by:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: